Cromolyn sodium

Descripción general

Descripción

Cromolyn disódico, también conocido como cromoglicato disódico, es un compuesto sintético tradicionalmente descrito como un estabilizador de mastocitos. Se comercializa comúnmente como la sal sódica del ácido cromoglicico. Este compuesto previene la liberación de sustancias químicas inflamatorias como la histamina de los mastocitos, lo que lo convierte en un fármaco innovador en el tratamiento del asma y otras afecciones alérgicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cromolyn disódico se sintetiza mediante un proceso de varios pasos. Un método común implica la reacción de 2,6-dihidroxiacetofenona con epiclorhidrina en presencia de una base como el hidróxido de potasio. Esta reacción forma un intermedio, que luego se hace reaccionar con derivados de cromona para producir ácido cromoglicico. El paso final implica neutralizar el ácido con hidróxido de sodio para formar cromolyn disódico .

Métodos de producción industrial

La producción industrial de cromolyn disódico sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, el pH y la composición del solvente, para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente mediante recristalización y se seca al vacío para obtener un polvo blanco estable e higroscópico .

Análisis De Reacciones Químicas

Tipos de reacciones

Cromolyn disódico sufre diversas reacciones químicas, entre ellas:

Oxidación: Cromolyn disódico puede oxidarse en condiciones específicas, aunque esta no es una reacción común para sus aplicaciones típicas.

Reducción: Las reacciones de reducción no se asocian comúnmente con el cromolyn disódico.

Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente las que involucran sus grupos hidroxilo y carboxilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con cromolyn disódico incluyen ácidos y bases fuertes, agentes oxidantes y solventes como el agua y el isopropanol. Las condiciones de reacción como la temperatura y el pH se controlan cuidadosamente para lograr los resultados deseados .

Productos principales formados

Los productos principales formados a partir de reacciones que involucran cromolyn disódico dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados del ácido cromoglicico .

Aplicaciones Científicas De Investigación

Respiratory Disorders

Cromolyn sodium is widely used in treating asthma and allergic rhinitis. It is administered via inhalation or nasal spray to prevent bronchospasm triggered by allergens.

Clinical Findings:

- Inhaled cromolyn significantly reduces the frequency of asthma attacks and improves lung function in patients with mild to moderate asthma .

- It has been shown to be effective in children with exercise-induced bronchoconstriction.

Neurological Disorders

Recent studies have explored the neuroprotective effects of this compound in neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

Case Study:

- A study involving SOD1 G93A transgenic mice demonstrated that cromolyn treatment delayed the onset of neurological symptoms and improved motor neuron survival by reducing inflammation in the spinal cord. It also enhanced microglial clustering around amyloid plaques, promoting their clearance .

Table 1: Neuroprotective Effects of this compound

| Study Focus | Findings | Model Used |

|---|---|---|

| Alzheimer's Disease | Decreased Aβ levels, improved microglial activity | Tg2576 mouse model |

| ALS | Delayed symptom onset, increased motor neuron survival | SOD1 G93A mouse model |

Dermatological Applications

This compound has shown efficacy in treating skin conditions such as atopic dermatitis and pyoderma gangrenosum.

Clinical Application:

- Topical application of cromolyn has been reported to alleviate symptoms of atopic dermatitis by reducing inflammation and pruritus .

- In cases of pyoderma gangrenosum, intralesional administration has led to significant healing outcomes, suggesting its potential as a therapeutic option for this condition .

Table 2: Dermatological Applications of this compound

| Condition | Treatment Method | Outcome |

|---|---|---|

| Atopic Dermatitis | Topical application | Reduced inflammation |

| Pyoderma Gangrenosum | Intralesional injection | Complete healing observed |

Gastrointestinal Disorders

This compound has been investigated for its potential benefits in managing gastrointestinal conditions associated with mast cell activation.

Research Insights:

- Studies suggest that cromolyn may alleviate pruritus in patients with chronic cholestatic liver disease by modulating mast cell histamine release .

- Its application in treating ulcerative colitis-associated pyoderma gangrenosum has shown promising results, leading to improved patient outcomes following systemic steroid therapy .

Mecanismo De Acción

Cromolyn disódico ejerce sus efectos estabilizando los mastocitos, evitando así la liberación de histamina y otros mediadores inflamatorios. El compuesto altera la función de los canales de cloruro retardados en la membrana celular, inhibiendo la activación celular en eosinófilos y subtipos específicos de mastocitos que se encuentran en el pulmón . Este mecanismo lo hace efectivo para prevenir reacciones alérgicas y ataques de asma .

Comparación Con Compuestos Similares

Compuestos similares

Nedocromil sódico: Otro estabilizador de mastocitos utilizado en el tratamiento del asma y las afecciones alérgicas.

Ketotifeno: Un antihistamínico y estabilizador de mastocitos utilizado para indicaciones similares.

Lodoxamida: Un estabilizador de mastocitos utilizado principalmente en soluciones oftálmicas.

Unicidad

Cromolyn disódico es único en su mecanismo de acción específico y su capacidad para prevenir la liberación de múltiples mediadores inflamatorios de los mastocitos. A diferencia de otros estabilizadores de mastocitos, no tiene actividad vasoconstrictora, antihistamínica o glucocorticoide intrínseca, lo que lo convierte en una opción más segura para el uso a largo plazo .

Actividad Biológica

Cromolyn sodium, a mast cell stabilizer, is primarily recognized for its role in preventing the release of inflammatory mediators such as histamine and leukotrienes. It is utilized in the management of various allergic conditions, including asthma, allergic rhinitis, and mastocytosis. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and emerging research findings.

This compound operates by stabilizing mast cells and preventing their degranulation. This action inhibits the subsequent release of pro-inflammatory mediators that contribute to allergic responses and bronchoconstriction. Unlike antihistamines that block the effects of histamines after they are released, this compound acts prophylactically by preventing their release altogether. This property makes it particularly useful in managing chronic allergic conditions rather than acute episodes .

Pharmacokinetics

- Absorption : this compound exhibits poor absorption when administered orally, with a bioavailability ranging from 0.5% to 2%. Less than 0.07% is absorbed from ophthalmic solutions .

- Onset of Action : The therapeutic effects typically manifest within 2 to 6 weeks after initiation of treatment.

- Half-Life : The half-life of this compound is approximately 80 to 90 minutes.

- Excretion : It is primarily excreted unchanged in feces (98%), with minimal renal excretion .

Therapeutic Applications

This compound is approved for various indications:

- Asthma Prophylaxis : Used to prevent asthma attacks rather than treat them acutely.

- Allergic Rhinitis : Effective in reducing symptoms associated with seasonal allergies.

- Mast Cell Diseases : Beneficial for patients with mastocytosis and related disorders.

- Off-label Uses : Includes treatment for food allergies and inflammatory bowel diseases .

Case Studies and Research Findings

Recent studies have explored the potential anticancer properties of this compound, particularly in colon cancer:

-

Colon Cancer Inhibition :

- A study demonstrated that this compound selectively inhibited the proliferation of colon cancer cells in vitro and in vivo. The IC50 values were found to be 7.33 μM for MCF-10 cells and 2.33 μM for HT29 cells, indicating significant cytotoxicity against these cancer cell lines.

- In animal models, this compound reduced tumor volume and weight compared to control groups, suggesting its potential as an anticancer agent .

-

Dosing Regimens :

- Various dosing regimens have been reported across different studies:

Summary Table of Key Findings

| Study Focus | Findings | Dosage/Duration |

|---|---|---|

| Asthma Management | Prevents mast cell degranulation | Varies; typically prophylactic |

| Colon Cancer | Inhibits proliferation; selective cytotoxicity | IC50 values: MCF-10 (7.33 μM), HT29 (2.33 μM) |

| Crohn's Disease | Effective in reducing symptoms | Oral: 800 mg/day to 2000 mg/day for 4-6 months |

| Allergic Rhinitis | Reduces symptoms effectively | Varies; often used as nasal spray |

Propiedades

Número CAS |

15826-37-6 |

|---|---|

Fórmula molecular |

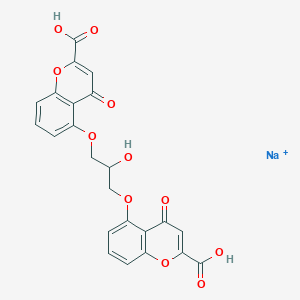

C23H16NaO11 |

Peso molecular |

491.4 g/mol |

Nombre IUPAC |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30); |

Clave InChI |

PGJQILCRMPOZKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na] |

Key on ui other cas no. |

15826-37-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

16110-51-3 (Cromolyn) |

Sinónimos |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Cromolyn Sodium's action on mast cells?

A2: By inhibiting mast cell degranulation, this compound reduces the inflammatory cascade associated with allergic reactions and asthma. This translates to a decrease in symptoms like bronchospasm, airway hyperresponsiveness, and mucus production. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Disodium 5,5′‐[(2‐Hydroxy‐1,3‐propanediyl)bis(oxy)]bis[4‐oxo‐4H‐1‐benzopyran‐2‐carboxylate], has a molecular formula of C23H14Na2O11 and a molecular weight of 512.33 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical methods like HPLC [] have been developed and validated for characterizing and quantifying this compound and its related substances in drug substances and inhalation solutions.

Q4: How does the physical state of this compound change with humidity?

A5: this compound crystals exhibit a unique property of absorbing and losing water depending on the surrounding humidity. At high humidity levels (above 90% RH), these crystals can absorb a significant amount of water (up to 24 wt.%), leading to lattice expansion and impacting their physical properties. []

Q5: Is this compound compatible with other drugs in nebulizer solutions?

A6: Research indicates that this compound nebulizer solution demonstrates physical and chemical compatibility with specific bronchodilators, including metaproterenol sulfate, albuterol sulfate, and atropine sulfate, for a clinically relevant timeframe. []

Q6: How stable is this compound when mixed with other bronchodilators in nebulizer solutions?

A7: Studies show that when mixed with certain bronchodilators, this compound remains stable for at least 90 minutes, ensuring the efficacy and safety of the combined treatment. Importantly, this compound doesn’t negatively impact the stability of the other drugs in the mixture. []

Q7: Has this compound shown efficacy in animal models of allergic reactions?

A8: Yes, studies in sensitized guinea pigs demonstrate that this compound effectively reduces the early-phase allergic response in ocular anaphylaxis, comparable to another mast cell stabilizer. []

Q8: Are there any animal studies suggesting a potential for this compound in Alzheimer's disease?

A9: While requiring further investigation, research in a transgenic mouse model of Alzheimer's disease suggests that this compound may influence Amyloid β (Aβ) dynamics. It was observed to inhibit Aβ aggregation in vitro and decrease soluble Aβ levels in vivo. []

Q9: Has this compound demonstrated clinical efficacy in treating asthma in children?

A10: Clinical trials in children with asthma have shown that this compound can effectively control symptoms and reduce the need for rescue medications. One study found it particularly beneficial for children with severe, perennial asthma. [, ]

Q10: What is the efficacy of this compound compared to other treatments for allergic rhinitis?

A11: Clinical trials have compared this compound to other medications for allergic rhinitis. Notably, a study found it to be comparably effective to oral terfenadine in relieving symptoms and well-tolerated by patients. []

Q11: Does this compound effectively prevent exercise-induced bronchospasm (EIB)?

A12: Studies exploring this compound's impact on EIB show mixed results. While one study in adults suggested it provided significant protection against EIB compared to placebo, [] another study indicated its effectiveness might vary among individuals. []

Q12: Are there any novel drug delivery systems being explored for this compound?

A13: Research is exploring innovative approaches to deliver this compound more effectively. One study investigated nano-sized ethosomes for enhanced transdermal delivery, potentially offering advantages over conventional formulations. []

Q13: What analytical techniques are commonly used to characterize and quantify this compound?

A16: High-performance liquid chromatography (HPLC) is a key analytical tool used for this compound research. This technique allows for accurate and selective quantitation of the drug and its related substances, supporting quality control and formulation development. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.